Ecgonidine ethyl ester
Overview
Description
Ecgonidine ethyl ester is a chemical compound derived from ecgonine, which is a tropane alkaloid. This compound is structurally related to cocaine and is often studied in the context of its metabolic pathways and potential applications in various fields. This compound is known for its unique chemical properties and its role as an intermediate in the synthesis of other compounds.
Mechanism of Action
Target of Action
Ecgonidine ethyl ester is a derivative of ecgonine, which is a primary metabolite of cocaine Its parent compound, ecgonine, has been found to interact withnicotinic acetylcholine receptors .
Mode of Action
It’s known that in the presence of an agonist, inhibitors binding to the nicotinic acetylcholine receptors can change the ion channel equilibrium from the open-channel form towards the closed form . This suggests that this compound might interact with its targets in a similar way, potentially leading to changes in the ion channel equilibrium.
Biochemical Pathways
It’s known that ecgonine and its derivatives are involved in the metabolism of cocaine . Cocaine is metabolized mostly hepatically into two main metabolites, ecgonine methyl ester and benzoylecgonine . This compound could potentially be involved in similar metabolic pathways.
Pharmacokinetics
It’s known that methylecgonidine, a related compound, has a relatively short half-life of 18–21 minutes, after which it is metabolized to ecgonidine . This suggests that this compound might have similar ADME properties.
Result of Action
It’s known that ecgonine methyl ester, a related compound, has been suggested to have a beneficial effect on cognition . A single dose of ecgonine methyl ester was found to reverse scopolamine impairment, indicating involvement of acetylcholine receptors . This suggests that this compound might have similar effects.
Action Environment
It’s known that the presence of alcohol can lead to the formation of this compound from anhydroecgonine methyl ester . This suggests that the presence of certain substances in the environment might influence the formation and action of this compound.
Biochemical Analysis
Biochemical Properties
Ecgonidine Ethyl Ester interacts with various enzymes and proteins in the body. It is a metabolite of cocaine, and may be used as a precursor for it . The toxicity of this compound is due to a partial agonist effect at M1 and M3 muscarinic receptors, leading to DNA fragmentation and neuronal death by apoptosis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that a single dose of this compound can reverse scopolamine impairment, indicating involvement of acetylcholine receptors . Longer-term treatment improved cognition in aged rats, with enhanced rates of learning in the absence of an exogenous cognition-impairing compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. A single dose of this compound reversed scopolamine impairment, indicating involvement of acetylcholine receptors .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolised (mostly hepatically) into two main metabolites, ecgonine methyl ester and benzoylecgonine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ecgonidine ethyl ester can be synthesized through the esterification of ecgonidine with ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of ecgonidine to its ethyl ester form.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps, such as distillation or recrystallization, to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: Ecgonidine ethyl ester undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Hydrolysis: When subjected to acidic or basic hydrolysis, this compound breaks down into ecgonidine and ethanol.
Oxidation: Oxidation reactions of this compound can lead to the formation of carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol. Reducing agents such as lithium aluminum hydride are typically used for this purpose.
Common Reagents and Conditions:
Hydrolysis: Hydrochloric acid or sodium hydroxide, water, reflux conditions.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Major Products:
Hydrolysis: Ecgonidine and ethanol.
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Corresponding alcohols.
Scientific Research Applications
Ecgonidine ethyl ester has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Chemistry: It is used as an intermediate in the synthesis of various tropane alkaloids and other related compounds. Its unique structure makes it a valuable starting material for the development of new chemical entities.
Biology: this compound is studied for its metabolic pathways and its role in the biotransformation of cocaine.
Medicine: Research on this compound includes its potential therapeutic applications and its effects on the central nervous system. It is also investigated for its toxicological properties and its impact on human health.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products. Its synthesis and purification are optimized for large-scale production.
Comparison with Similar Compounds
- Methylecgonidine
- Ecgonine methyl ester
- Benzoylecgonine
- Norcocaine
- Cocaethylene
Biological Activity
Ecgonidine ethyl ester (EEE) is a compound derived from ecgonidine, a metabolite of cocaine. Its biological activity has garnered interest due to its potential therapeutic applications and its role in the pharmacokinetics of cocaine and its metabolites. This article explores the biological activity of EEE, focusing on its pharmacological effects, mechanisms of action, and clinical implications.
Chemical Structure and Properties
This compound is an ester formed from ecgonidine and ethanol. The chemical structure can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 219.25 g/mol
Pharmacological Effects
This compound exhibits several pharmacological properties that are significant for both therapeutic and recreational contexts:
- CNS Penetration : EEE can penetrate the blood-brain barrier, which allows it to exert effects on the central nervous system (CNS). This property is crucial for its potential use in treating CNS disorders without the adverse side effects typically associated with conventional drugs .
- Prodrug Activity : EEE may act as a prodrug, hydrolyzing in vivo to release ecgonidine and other active metabolites. This hydrolysis could provide analgesic, anti-inflammatory, and antioxidant effects while minimizing gastrointestinal toxicity .
- Neurotransmitter Modulation : The compound has been suggested to interact with neurotransmitter systems by chelating ions such as calcium and sodium, influencing intracellular signaling pathways involved in pain and inflammation .
The biological activity of EEE can be attributed to several mechanisms:
- Inhibition of Prostaglandin Synthesis : EEE may inhibit phospholipase activity, reducing the synthesis of prostaglandins involved in pain and inflammation .
- Antioxidant Activity : The compound may promote the production of endogenous antioxidants, contributing to its immunoregulatory effects .
- Analgesic Effects : By modulating neurotransmitter levels and reducing prostaglandin synthesis, EEE may provide analgesic benefits without the side effects associated with traditional analgesics .
Case Studies and Research Findings
Recent studies have highlighted the importance of EEE in various contexts:
- Cocaine Metabolism : Research indicates that EEE is a minor metabolite of cocaine when ingested with ethanol. It has been shown to produce similar psychoactive effects as cocaine but with different pharmacokinetic properties .
- Stability Studies : Investigations into the stability of EEE under various conditions have demonstrated that it remains stable in biological fluids, making it a reliable marker for cocaine use in forensic analysis .
Data Table: Comparison of Biological Activities
Compound | CNS Activity | Analgesic Effect | Prodrug Potential | Antioxidant Activity |
---|---|---|---|---|
This compound | Yes | Yes | Yes | Yes |
Cocaine | Yes | Yes | No | Limited |
Benzoylecgonine | Limited | No | No | No |
Properties
IUPAC Name |
ethyl (1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-3-14-11(13)9-6-4-8-5-7-10(9)12(8)2/h6,8,10H,3-5,7H2,1-2H3/t8-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQKCHQJQNRNHW-PSASIEDQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CCC2CCC1N2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC[C@@H]2CC[C@H]1N2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101310346 | |
Record name | Anhydroecgonine ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101310346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73045-45-1 | |
Record name | Anhydroecgonine ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73045-45-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Anhydroecgonine ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101310346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid, 8-methyl-, ethyl ester, (1R,5S) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Anhydroecgonine ethyl ester | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NK68KDX4WF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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